molecular formula C12H17N3O2S B11958620 2,3-Dimethoxybenzaldehyde N-ethylthiosemicarbazone CAS No. 485789-99-9

2,3-Dimethoxybenzaldehyde N-ethylthiosemicarbazone

Cat. No.: B11958620
CAS No.: 485789-99-9
M. Wt: 267.35 g/mol
InChI Key: DAZBCANHUCNEJC-RIYZIHGNSA-N
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Description

2,3-Dimethoxybenzaldehyde N-ethylthiosemicarbazone is a chemical compound with the molecular formula C12H17N3O2S and a molecular weight of 267.35 g/mol . This compound is part of a class of thiosemicarbazones, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethoxybenzaldehyde N-ethylthiosemicarbazone typically involves the reaction of 2,3-dimethoxybenzaldehyde with N-ethylthiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxybenzaldehyde N-ethylthiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Various nucleophiles such as amines or alcohols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2,3-Dimethoxybenzaldehyde N-ethylthiosemicarbazone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain enzymes and pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dimethoxybenzaldehyde N-ethylthiosemicarbazone involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to the disruption of cellular processes in microorganisms and cancer cells . The compound’s thiosemicarbazone moiety is crucial for its biological activity, allowing it to chelate metal ions and interfere with metal-dependent enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxybenzaldehyde N-ethylthiosemicarbazone
  • 2,4-Dihydroxybenzaldehyde N-ethylthiosemicarbazone
  • 2-Methoxybenzaldehyde N-ethylthiosemicarbazone
  • 2,3-Dichlorobenzaldehyde N-ethylthiosemicarbazone

Uniqueness

2,3-Dimethoxybenzaldehyde N-ethylthiosemicarbazone is unique due to its specific substitution pattern on the benzaldehyde ring, which can influence its reactivity and biological activity. The presence of two methoxy groups at the 2 and 3 positions can enhance its ability to interact with biological targets and improve its solubility in organic solvents .

Properties

CAS No.

485789-99-9

Molecular Formula

C12H17N3O2S

Molecular Weight

267.35 g/mol

IUPAC Name

1-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-3-ethylthiourea

InChI

InChI=1S/C12H17N3O2S/c1-4-13-12(18)15-14-8-9-6-5-7-10(16-2)11(9)17-3/h5-8H,4H2,1-3H3,(H2,13,15,18)/b14-8+

InChI Key

DAZBCANHUCNEJC-RIYZIHGNSA-N

Isomeric SMILES

CCNC(=S)N/N=C/C1=C(C(=CC=C1)OC)OC

Canonical SMILES

CCNC(=S)NN=CC1=C(C(=CC=C1)OC)OC

Origin of Product

United States

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